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Introduction

T helper 17 (Th17) cells, a subset of CD4+ T lymphocytes, are critical mediators of
inflammation and are implicated in the pathogenesis of numerous autoimmune diseases,
including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function
of these cells are governed by the master transcriptional regulator, Retinoic acid receptor-
related orphan receptor gamma t (RORyt). ARN-6039 is a potent and selective inverse agonist
of RORyt, which functions by suppressing the transcriptional activity of this nuclear receptor. By
inhibiting RORyt, ARN-6039 effectively curtails the expression of pro-inflammatory cytokines,
such as IL-17A and IL-17F, thereby representing a promising therapeutic strategy for Th17-
driven autoimmune disorders.[1][2] This document provides detailed protocols for the in vitro
treatment of human T lymphocytes with ARN-6039 and subsequent analysis of target gene
expression.

Data Presentation

The following table summarizes the anticipated dose-dependent effect of ARN-6039 on the
relative mRNA expression of key RORyt target genes in human CD4+ T cells differentiated
under Th17-polarizing conditions. Data is presented as fold change relative to the vehicle
control (DMSO).
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Caption: ARN-6039 inhibits RORyt, blocking Th17 gene expression.

Experimental Workflow
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Caption: Workflow for analyzing gene expression in lymphocytes.
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Experimental Protocols
Protocol 1: Isolation of Human Naive CD4+ T Cells

This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear
cells (PBMCs).

Materials:

e Human whole blood collected in heparinized tubes

e Ficoll-Paque PLUS

o Phosphate-Buffered Saline (PBS), sterile

e Naive CD4+ T Cell Isolation Kit (Negative Selection)
e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Procedure:

Dilute whole blood 1:1 with sterile PBS at room temperature.
o Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing
PBMCs.

e Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

¢ Resuspend the PBMC pellet and count the cells.
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 Isolate naive CD4+ T cells from the PBMC suspension using a negative selection kit
according to the manufacturer's instructions. This typically involves incubating the cells with
an antibody cocktail that labels non-CD4+ T cells and memory T cells, followed by magnetic
separation.

o Assess the purity of the isolated naive CD4+ T cells by flow cytometry (>95% purity is
recommended).

e Resuspend the purified cells in complete RPMI medium (RPMI-1640 supplemented with
10% FBS and 1% Penicillin-Streptomycin).

Protocol 2: In Vitro Th17 Differentiation and ARN-6039
Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and their
subsequent treatment with ARN-6039.

Materials:

Purified naive CD4+ T cells (from Protocol 1)

o 96-well flat-bottom tissue culture plates

e Anti-human CD3 antibody

e Anti-human CD28 antibody

e Thl7-polarizing cytokines: Recombinant Human TGF-§31, IL-6, IL-1[3, IL-23
¢ Neutralizing antibodies: Anti-human IL-4, Anti-human IFN-y

o ARN-6039 (stock solution in DMSO)

e Vehicle control (DMSO)

e Complete RPMI medium

Procedure:
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o Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-2 pg/mL in sterile PBS) and
incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile
PBS before use.

e Resuspend naive CD4+ T cells at 1 x 10”6 cells/mL in complete RPMI medium.

e Add the Th17-polarizing cocktail to the cell suspension: anti-CD28 antibody (2 pg/mL), TGF-
B1 (5-10 ng/mL), IL-6 (10 ng/mL), IL-13 (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 pg/mL),
and anti-IFN-y (10 pg/mL).[7][8]

o Prepare serial dilutions of ARN-6039 in complete RPMI medium. Ensure the final DMSO
concentration is consistent across all wells and does not exceed 0.1%.

e Add 100 pL of the cell suspension to each well of the anti-CD3 coated plate.
e Add 100 pL of the ARN-6039 dilutions or vehicle control to the respective wells.

e Incubate the plate at 37°C in a humidified 5% COZ2 incubator for 3-5 days.

Protocol 3: RNA Extraction and cDNA Synthesis

This protocol describes the extraction of total RNA from cultured lymphocytes and its
conversion to complementary DNA (cDNA).

Materials:

Cultured T cells (from Protocol 2)

* RNA lysis buffer (e.g., TRIzol or buffer from a column-based kit)

e Chloroform (for TRIzol method)

 |Isopropanol (for TRIzol method)

e 75% Ethanol (in RNase-free water)

o RNase-free water

» RNA extraction kit (e.g., RNeasy Mini Kit)
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e DNase I, RNase-free
o cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers)
Procedure:

o Harvest the cells by centrifuging the plate at 400 x g for 5 minutes. Carefully aspirate the
supernatant.

o Lyse the cell pellet directly in the well by adding RNA lysis buffer and pipette vigorously to
homogenize.

o Proceed with RNA extraction using either a TRIzol-based method or a column-based Kkit,
following the manufacturer's protocol.[9][10]

o DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase
digestion (for kit-based methods) or treat the purified RNA with DNase | according to the
enzyme manufacturer's protocol.

o Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280
ratio should be ~2.0).

o Synthesize cDNA from 0.5-1 ug of total RNA using a cDNA synthesis kit according to the
manufacturer's instructions. This reaction uses reverse transcriptase to convert the RNA
template into a stable cDNA copy.[11]

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the analysis of gene expression using qPCR.
Materials:

o cDNA (from Protocol 3)

e (PCR master mix (containing SYBR Green or TagMan probes)

» Forward and reverse primers for target genes (e.g., RORC, IL17A, IL17F, IL23R) and a
housekeeping gene (e.g., ACTB, GAPDH)
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* RNase-free water

e gPCR-compatible plates/tubes
o Real-time PCR thermal cycler
Procedure:

» Prepare the gPCR reaction mix by combining the gPCR master mix, forward and reverse
primers (to a final concentration of 200-500 nM each), and RNase-free water.

e Add a standardized amount of diluted cDNA template (e.g., 1-10 ng) to each well.

e Set up the reactions in triplicate for each sample and each gene to ensure technical
reproducibility. Include no-template controls to check for contamination.

e Run the gqPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g.,
initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and
annealing/extension at 60°C).

o Data Analysis:

o Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle
number at which the fluorescence signal crosses a defined threshold, and it is inversely
proportional to the initial amount of target template.[11][12]

o Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for
each sample (ACt = Ct_target - Ct_housekeeping).

o Calculate the relative expression (fold change) compared to the vehicle control using the
2"-AACt method (AACt = ACt_sample - ACt_control).[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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